4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
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Overview
Description
“4-(N-Cyclopentylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377608-05-2 . It has a molecular weight of 319.23 . The IUPAC name for this compound is N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.23 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Catalysis
The use of boronic acid pinacol esters in organic synthesis, particularly in cross-coupling reactions, has been extensively explored. For example, nickel-catalyzed borylation of polyfluoroarenes via C-F bond activation transmetalates various partially fluorinated arenes into their corresponding boronate esters (Zhou et al., 2016). Similarly, the Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage showcases the synthetic utility of this methodology in producing diverse functionalized arenes (Niwa et al., 2015).
Polymer Science
Boronic acid pinacol esters are also utilized in the development of polymers with specific functionalities. For instance, the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization integrates the H2O2-cleavable phenylboronic acid ester into the polymer backbone, demonstrating their potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
Materials Science
In materials science, boronic acid pinacol esters play a role in the development of new materials with desirable properties. For example, mixed chromophore perfluorocyclobutyl (PFCB) copolymers, synthesized through Suzuki coupling reactions of boronic acid pinacol esters, demonstrate tailored light emission properties, indicating their utility in photoluminescence applications (Neilson et al., 2007).
Fluorescence and Sensing
A novel application is highlighted by the discovery that simple arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms for triplet excited state generation. This opens new avenues for the use of boronic acid esters in organic phosphorescent materials (Shoji et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQHQOUWYTWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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